molecular formula C9H13N3 B1392715 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1058704-79-2

4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No. B1392715
M. Wt: 163.22 g/mol
InChI Key: AIUPKCQWZMYGJZ-UHFFFAOYSA-N
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Description

“4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine” is a chemical compound with the molecular formula C9H13N3 . It has been mentioned in the context of being used as SHP2 phosphatase inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization, leads to the synthesis of derivatives of 1,2,3,4-tetrahydropyrido .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Tetrahydropyrido[3,4-d]pyrimidines have been used as HPK1 inhibitors for treating cancer, inflammatory, and autoimmune diseases .
  • Flavor and Fragrance Agents

    • Similar compounds like 2-ethyl pyrazine have been used as flavor and fragrance agents .
  • Antistatic Coatings and Capacitors

    • Poly(3,4-ethylenedioxythiophene) (PEDOT), a similar heterocyclic compound, has been used in antistatic coatings and as cathodes in capacitors .
  • Organic Electronics

    • PEDOT has also been used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Photovoltaics and Electrochromic Applications

    • PEDOT has been used in photovoltaics and electrochromic applications .
  • Anticancer Agents

    • There are very few tetrahydropyridine-containing anticancer agents, and the search continues for more effective treatment with decreased toxic profiles and side effects .
  • Medicinal Chemistry

    • Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Tetrahydropyrido[3,4-d]pyrimidines have been used as HPK1 inhibitors for treating cancer, inflammatory, and autoimmune diseases .
  • Flavor and Fragrance Agents

    • Similar compounds like 2-ethyl pyrazine have been used as flavor and fragrance agents .
  • Antistatic Coatings and Capacitors

    • Poly(3,4-ethylenedioxythiophene) (PEDOT), a similar heterocyclic compound, has been used in antistatic coatings and as cathodes in capacitors .
  • Organic Electronics

    • PEDOT has also been used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Photovoltaics and Electrochromic Applications

    • PEDOT has been used in photovoltaics and electrochromic applications .
  • Anticancer Agents

    • There are very few tetrahydropyridine-containing anticancer agents, and the search continues for more effective treatment with decreased toxic profiles and side effects .

properties

IUPAC Name

4-ethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-12-7-6-10-8-4-3-5-11-9(8)12/h3-5,10H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUPKCQWZMYGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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